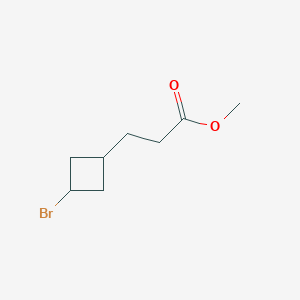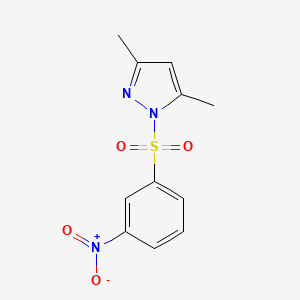
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate, also known as FMPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMPPC is a pyrazole derivative that has shown promising results in various biological assays, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate involves the inhibition of key enzymes and receptors in biological systems. For example, (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has been shown to inhibit acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate can increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has also been found to inhibit monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine and serotonin. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has been found to have a range of biochemical and physiological effects in biological systems. For example, it has been shown to possess significant antioxidant activity, which can help protect cells from oxidative damage and reduce the risk of certain diseases such as cancer and cardiovascular disease. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has also been found to possess anti-inflammatory properties, which can help reduce inflammation in the body and alleviate symptoms of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has several advantages as a research tool, including its ability to selectively bind to certain enzymes and receptors in biological systems. It also possesses a range of biochemical and physiological effects that make it a valuable tool for studying various diseases and biological processes. However, there are also some limitations to the use of (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate in lab experiments, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several potential future directions for research on (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate. One area of interest is its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate's ability to selectively bind to certain enzymes and receptors in biological systems makes it a promising candidate for the development of new drugs and treatments. Another area of interest is the development of new synthesis methods for (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate that are more efficient and cost-effective than current methods. Finally, there is a need for further research on the safety and toxicity of (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate, particularly in the context of its potential use as a therapeutic agent.
Synthesemethoden
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate can be synthesized through a multi-step process that involves the reaction of 4-formyl-2-methoxyphenylhydrazine with ethyl cyanoacetate, followed by cyclization with phenylhydrazine and subsequent esterification with 4-chlorobutyric acid. The final product is obtained through the reaction of the resulting intermediate with phosphorus oxychloride and triethylamine.
Wissenschaftliche Forschungsanwendungen
(4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has been widely used in scientific research due to its ability to selectively bind to certain receptors and enzymes in biological systems. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. (4-Formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate has also been found to possess significant antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for a variety of diseases.
Eigenschaften
IUPAC Name |
(4-formyl-2-methoxyphenyl) 1-(2-cyanoethyl)-3-phenylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-27-19-12-15(14-25)8-9-18(19)28-21(26)17-13-24(11-5-10-22)23-20(17)16-6-3-2-4-7-16/h2-4,6-9,12-14H,5,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOGLNXQEQOXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OC(=O)C2=CN(N=C2C3=CC=CC=C3)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2740218.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2740219.png)

![2-Chloro-N-[3-(1,3-thiazol-4-ylmethoxy)phenyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2740223.png)

![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2740227.png)
![N-(3-methoxyphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2740231.png)
![7-benzoyl-5-[(3-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2740232.png)
![(7S)-7-Methyl-6-azaspiro[3.4]octane;hydrochloride](/img/structure/B2740233.png)
![4-Chloro-3-iodo-1-methylpyrazolo[3,4-b]pyridine](/img/structure/B2740234.png)
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2740235.png)


